molecular formula C27H26FN7O5 B6456348 7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 2548985-88-0

7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6456348
CAS No.: 2548985-88-0
M. Wt: 547.5 g/mol
InChI Key: XCVOGDGJTFLLTH-UHFFFAOYSA-N
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Description

This compound is a fluoroquinolone derivative structurally derived from ciprofloxacin, modified with a 1,2,3-triazole-piperazine moiety. The core quinoline scaffold (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is retained, critical for DNA gyrase/topoisomerase IV inhibition . The triazole group at position 7 introduces a 5-amino-1-(4-methoxyphenyl) substituent, enhancing steric and electronic interactions with bacterial targets . The 4-methoxyphenyl group may improve lipophilicity and pharmacokinetic properties compared to unsubstituted analogs .

Properties

IUPAC Name

7-[4-[5-amino-1-(4-methoxyphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN7O5/c1-40-17-6-4-16(5-7-17)35-25(29)23(30-31-35)26(37)33-10-8-32(9-11-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-2-3-15/h4-7,12-15H,2-3,8-11,29H2,1H3,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVOGDGJTFLLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in the aryl substituent on the triazole ring. Key examples from literature include:

Compound ID Substituent (R) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
2j 4-Bromophenyl 61 275–280 1H NMR (DMSO-d6): δ 8.60 (s, 1H, C2-H), 7.75 (d, J=13.2 Hz, 1H, C5-H)
2k 5-Fluoro-2-methylphenyl 50 278–282 IR: 3321 cm⁻¹ (NH2), 1663 cm⁻¹ (C=O)
2l 4-Trifluoromethylphenyl 49 222–228 LC/MS: m/z 646.2 [M+H]⁺
Target 4-Methoxyphenyl N/A N/A Inferred: Expected IR ~1250 cm⁻¹ (C-O-C), δ 3.8 (OCH3) in 1H NMR

Notes:

  • Electron-withdrawing groups (e.g., -Br, -CF3) lower melting points due to reduced crystallinity, while electron-donating groups (e.g., -OCH3) may enhance solubility .
  • The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to bulkier substituents like 4-bromophenyl .

Insights :

  • Bulkier groups (e.g., -CF3 in 2l) reduce activity against Gram-negative bacteria due to impaired outer membrane penetration .
  • The methoxy group’s balance of hydrophobicity and polarity may optimize broad-spectrum efficacy .

Key Research Findings

  • Bioactivity Clustering : Compounds with aryl-triazole modifications cluster into groups with similar modes of action, correlating with substituent electronic profiles .
  • Thermodynamic Stability : The 4-methoxyphenyl group may enhance metabolic stability compared to halogenated analogs, reducing CYP450-mediated oxidation .
  • Toxicity Profile: Methoxy-substituted fluoroquinolones historically show lower cytotoxicity than halogenated derivatives, as seen in similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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